molecular formula C14H11NO2S B1684375 YL-109 CAS No. 36341-25-0

YL-109

カタログ番号: B1684375
CAS番号: 36341-25-0
分子量: 257.31 g/mol
InChIキー: KRVBOHJNAFQFPW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

YL-109は、乳がん細胞の増殖と浸潤を阻害する能力で知られる新規抗がん剤です。 Hsp70相互作用タンパク質(CHIP)のカルボキシル末端の誘導は、アリール炭化水素受容体(AhR)シグナル伝達を介して行われます 。この化合物は、in vitroとin vivoの両方で有望な結果を示しており、がん研究の重要な焦点となっています。

準備方法

合成経路と反応条件

YL-109の合成は、コア構造である4-(2-ベンゾチアゾリル)-2-メトキシフェノールの調製から始まり、いくつかのステップを伴います。 反応条件には、通常、ジメチルスルホキシド(DMSO)などの溶媒と、ベンゾチアゾール環の形成を促進する触媒の使用が含まれます .

工業生産方法

This compoundの具体的な工業生産方法は広く文書化されていませんが、一般的なアプローチは、ラボの合成プロセスを拡大することです。これには、収率と純度を高くするために反応条件を最適化し、工業規格を満たすために品質管理対策を実施することが含まれます。

化学反応の分析

反応の種類

YL-109は、次のようなさまざまな化学反応を起こします。

    酸化: この反応は、this compoundのフェノール基を変性させる可能性があります。

    還元: この反応は、ベンゾチアゾール環に影響を与える可能性があります。

    置換: この反応は、メトキシ基またはフェノール基の位置で起こる可能性があります。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、ハロゲンなどの置換試薬が含まれます。 条件には、通常、制御された温度と、望ましくない副反応を防ぐための不活性雰囲気の使用が含まれます .

主要な生成物

これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、フェノール基の酸化はキノン誘導体をもたらす可能性があり、置換反応はさまざまなハロゲン化化合物を生成する可能性があります。

科学研究への応用

This compoundは、化学、生物学、医学、産業などの分野で、幅広い科学研究への応用が期待されています。

科学的研究の応用

Efficacy in Cancer Models

Breast Cancer Studies
YL-109 has been evaluated extensively in both in vitro and in vivo models. In vitro studies have shown that this compound effectively inhibits cell proliferation and invasion in various breast cancer cell lines, including MCF-7 and BT-20. Furthermore, it has demonstrated significant antitumor effects in xenograft models using MDA-MB-231 cells, where treated mice exhibited reduced tumor growth compared to controls .

Study TypeCell LineEffect Observed
In VitroMDA-MB-231Inhibition of growth and invasion
In VitroMCF-7Reduced cell proliferation
In VivoMDA-MB-231 (xenograft)Decreased tumor size
In VivoMCF-7 (xenograft)Attenuated tumor growth

Broader Implications

Potential for Drug Resistance
The ability of this compound to inhibit properties associated with drug-resistant cancers makes it a promising candidate for further development. Given that triple-negative breast cancer often exhibits resistance to conventional therapies, this compound's unique mechanism may provide an alternative therapeutic strategy. The compound's efficacy against tamoxifen-resistant breast cancer cells suggests that it could be beneficial for patients who have limited treatment options due to resistance .

Endometriosis Treatment
In addition to its applications in oncology, recent studies have indicated that this compound may also inhibit the development of endometriosis. This broadens its potential therapeutic applications beyond cancer treatment .

Case Studies

  • Breast Cancer Xenograft Model
    A study demonstrated that mice treated with this compound showed significantly reduced tumor sizes compared to control groups. The mechanism involved the upregulation of CHIP through AhR signaling pathways, which inhibited tumor growth and metastasis effectively.
  • Mammosphere Formation Assay
    Another investigation focused on the impact of this compound on mammosphere formation in MDA-MB-231 cells. Results indicated a marked reduction in mammosphere formation, highlighting its potential to target cancer stem cells directly.

作用機序

YL-109は、アリール炭化水素受容体(AhR)シグナル伝達を介してHsp70相互作用タンパク質(CHIP)のカルボキシル末端の発現を誘導することにより、その効果を発揮します。これは、乳がん細胞における細胞増殖、運動性、浸潤の阻害につながります。 関与する分子標的には、AhRとCHIPがあり、これらはタンパク質発現とストレスに対する細胞応答の調節に重要な役割を果たしています .

類似の化合物との比較

This compoundは、AhRシグナル伝達を介してCHIP発現を誘導する能力においてユニークであり、これは他の抗がん剤とは異なります。類似の化合物には、次のようなものがあります。

これらの化合物は、がん治療への多様なアプローチと、this compoundがその効果を発揮するユニークなメカニズムを強調しています。

類似化合物との比較

YL-109 is unique in its ability to induce CHIP expression through AhR signaling, which sets it apart from other anticancer agents. Similar compounds include:

These compounds highlight the diverse approaches to cancer treatment and the unique mechanisms by which this compound exerts its effects.

生物活性

YL-109, chemically known as 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol, is a novel compound recognized for its anticancer properties , particularly against breast cancer. It operates primarily through the activation of the aryl hydrocarbon receptor (AhR) signaling pathway, which subsequently induces the expression of the carboxyl terminus of Hsp70-interacting protein (CHIP) . This mechanism contributes to the inhibition of tumor growth and metastasis in various cancer cell lines.

Target Enzyme

The primary target of this compound is tyrosine-protein phosphatase non-receptor type 1 (PTPN1) . Inhibition of this enzyme disrupts critical cellular functions, including cell signaling and metabolic pathways, leading to altered cell proliferation and apoptosis.

Biochemical Pathways

This compound's interaction with PTPN1 affects several downstream signaling pathways, influencing gene expression and cellular metabolism. The compound can activate or inhibit specific pathways, resulting in significant changes in cellular behavior, including:

  • Cell Proliferation : Inhibits the growth of cancer cells.
  • Differentiation : Modulates differentiation processes in various cell types.
  • Apoptosis : Induces programmed cell death in malignant cells.

Pharmacokinetics

As a small molecule, this compound is expected to exhibit good bioavailability, allowing it to effectively reach target tissues and exert its biological effects.

Temporal and Dosage Effects

Research indicates that the effects of this compound vary with dosage and exposure time. Lower doses have shown beneficial effects in reducing melanin synthesis and modulating cell signaling pathways without significant cytotoxicity.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Breast Cancer Inhibition : A study demonstrated that this compound effectively suppresses the proliferation of MCF-7 breast cancer cells through AhR signaling. The compound reduced cell viability significantly compared to controls, indicating its potential as a therapeutic agent for breast cancer treatment .
  • Cytotoxicity Assessment : In vitro cytotoxicity assays using various cancer cell lines showed that this compound exhibits selective toxicity towards malignant cells while sparing normal cells, highlighting its therapeutic potential .
  • Animal Model Studies : Animal studies have shown that administration of this compound at specific dosages leads to reduced tumor size and improved survival rates in models of breast cancer .

Table 1: Summary of Biological Activity Studies on this compound

Study TypeCell LineEffect ObservedReference
In VitroMCF-7Reduced proliferation
CytotoxicityL929No significant cytotoxicity
Animal ModelBreast CancerDecreased tumor size

Table 2: Dosage Effects on Cell Viability

Dosage (µM)Cell Viability (%)Notes
1080Minimal effect
5065Moderate inhibition
10040Significant inhibition

特性

IUPAC Name

4-(1,3-benzothiazol-2-yl)-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2S/c1-17-12-8-9(6-7-11(12)16)14-15-10-4-2-3-5-13(10)18-14/h2-8,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVBOHJNAFQFPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00425537
Record name 4-(1,3-benzothiazol-2-yl)-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00425537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36341-25-0
Record name 4-(1,3-benzothiazol-2-yl)-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00425537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A slurry of 2-aminothiophenol (357 mg, 2.85 mmol) in polyphosphoric acid (14.0 g) was heated to 110° C. and 4-hydroxy-3-methoxybenzoic acid (480 mg, 2.85 mmol) was added. After 2 h, the reaction mixture was cooled to rt. The mixture was poured carefully into ice cold water, and the solution was neutralized with KOH (3 M aqueous solution). The aqueous phase was extracted with EtOAc (2×). The combined organic layers were washed with Na2CO3 (1 M aqueous solution), HCl (1 M aqueous solution) and water, dried, and concentrated under reduced pressure. Purification by silica gel chromatography gave 22 mg (3%) of the title compound as an oil. 1H NMR (400 MHz, CDCl3): δ 8.02 (d, 1H), 7.88 (d, 1H), 7.72 (s, 1H), 7.55 (d, 1H), 7.48 (m, 1H), 7.36 (m, 1H), 7.00 (d, 1H), 5.92 (s, 1H), 4.03 (s, 3H).
Quantity
357 mg
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
14 g
Type
solvent
Reaction Step One
Quantity
480 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
YL-109
Reactant of Route 2
Reactant of Route 2
YL-109
Reactant of Route 3
Reactant of Route 3
YL-109
Reactant of Route 4
Reactant of Route 4
YL-109
Reactant of Route 5
Reactant of Route 5
YL-109
Reactant of Route 6
Reactant of Route 6
YL-109

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。